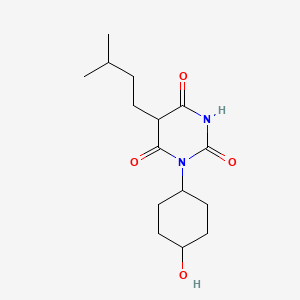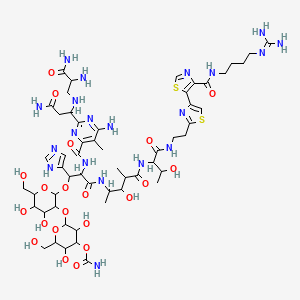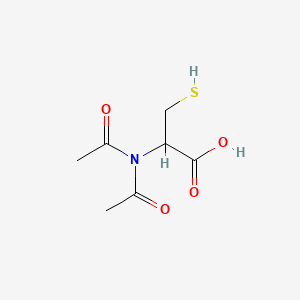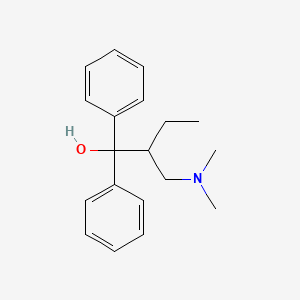![molecular formula C12H8ClN3O2 B14166437 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde CAS No. 848061-61-0](/img/structure/B14166437.png)
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a pyrimidine ring fused to an indole moiety, with a chloro substituent at the 4-position, a methoxy group at the 9-position, and an aldehyde group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde typically involves the construction of the pyrimidoindole core followed by the introduction of the chloro, methoxy, and aldehyde substituents. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core. Subsequent functionalization steps introduce the chloro, methoxy, and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carboxylic acid.
Reduction: 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, methoxy, and aldehyde groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-methanol
- 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carboxylic acid
Uniqueness
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6-position, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
848061-61-0 |
|---|---|
Formule moléculaire |
C12H8ClN3O2 |
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-7-3-2-6(4-17)9-8(7)10-11(16-9)12(13)15-5-14-10/h2-5,16H,1H3 |
Clé InChI |
SIEPOYWQQJXHMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C=O)NC3=C2N=CN=C3Cl |
Solubilité |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)





![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)


